N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-11-9-13(17)16(10-14-11)8-7-15-20(18,19)12-5-3-2-4-6-12/h2-6,9-10,15H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLKLLGFNDOLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Aminoethyl)-4-Methylpyrimidin-6(1H)-One
The initial step involves preparing the pyrimidine-ethylamine intermediate. A common approach utilizes nucleophilic displacement of a leaving group (e.g., bromide) on 4-methyl-6-hydroxypyrimidine.
Procedure :
- Bromination : Treat 4-methyl-6-hydroxypyrimidine with phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0–5°C for 4 hours to yield 1-bromo-4-methylpyrimidin-6(1H)-one.
- Amination : React the brominated intermediate with ethylenediamine in dimethylformamide (DMF) at 80°C for 12 hours. Excess amine ensures complete substitution.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Bromination) | 78% |
| Yield (Amination) | 65% |
| Purity (HPLC) | >95% |
Sulfonylation with Benzenesulfonyl Chloride
The ethylamine intermediate is subsequently sulfonylated using benzenesulfonyl chloride under basic conditions.
Procedure :
- Dissolve 1-(2-aminoethyl)-4-methylpyrimidin-6(1H)-one (1 equiv) in tetrahydrofuran (THF).
- Add triethylamine (2.5 equiv) as a base to scavenge HCl.
- Slowly add benzenesulfonyl chloride (1.2 equiv) at 0°C, then warm to room temperature and stir for 6 hours.
- Purify via column chromatography (ethyl acetate/hexane, 1:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Time | 6 hours |
| Purity (NMR) | >98% |
One-Pot Condensation Approach
Direct Coupling of Preformed Intermediates
This method bypasses isolation of the ethylamine intermediate by employing in situ generation.
Procedure :
- Combine 4-methyl-6-hydroxypyrimidine, 1,2-dibromoethane, and potassium carbonate in acetonitrile. Reflux at 85°C for 8 hours to form 1-(2-bromoethyl)-4-methylpyrimidin-6(1H)-one.
- Without isolation, add benzenesulfonamide and cesium carbonate. Heat at 100°C for 12 hours to facilitate nucleophilic aromatic substitution.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 58% |
| Solvent | Acetonitrile |
| Temperature | 85°C → 100°C |
Advantages and Limitations
- Advantages : Reduced purification steps; compatible with microwave-assisted synthesis for shorter reaction times.
- Limitations : Lower yield due to competing side reactions; requires strict stoichiometric control.
Reductive Amination Pathway
Formation of Schiff Base Intermediate
An alternative route involves reductive amination between 4-methyl-6-oxopyrimidine-1-carbaldehyde and benzenesulfonamide.
Procedure :
- Synthesize 4-methyl-6-oxopyrimidine-1-carbaldehyde via Vilsmeier-Haack reaction (POCl₃/DMF).
- React with benzenesulfonamide in methanol, followed by sodium borohydride (NaBH₄) reduction at 0°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Aldehyde) | 82% |
| Yield (Reduction) | 68% |
Table 1: Summary of Synthetic Routes
| Method | Yield | Purity | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic | 72% | >98% | 18 | Moderate |
| One-Pot | 58% | 95% | 20 | High |
| Reductive Amination | 68% | 97% | 24 | Low |
Key Observations :
- The nucleophilic substitution route offers the best balance of yield and purity.
- One-pot methods reduce labor but require precise temperature control.
- Reductive amination is less favored due to higher reagent costs.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade heat-sensitive intermediates. Switching to THF or acetonitrile improves stability.
Catalytic Additives
Purification Techniques
- Column Chromatography : Effective for removing unreacted sulfonyl chlorides.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%).
Mechanistic Insights
Sulfonylation Reaction Mechanism
The reaction proceeds via a two-step nucleophilic acyl substitution:
- Deprotonation of the ethylamine intermediate by triethylamine.
- Attack of the amine nucleophile on the electrophilic sulfur in benzenesulfonyl chloride, releasing HCl.
Critical Transition State : The planar sp²-hybridized sulfur intermediate stabilizes negative charge dispersal, as evidenced by computational studies.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Sulfonamides, including N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide, are known for their antibacterial properties. Research indicates that compounds in this class can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. Studies have demonstrated varying degrees of potency against different bacterial strains, quantified through minimum inhibitory concentration (MIC) assays .
Anti-inflammatory Potential
This compound has been investigated for its potential anti-inflammatory effects. The sulfonamide group can interact with various biological targets, potentially leading to the inhibition of pro-inflammatory pathways. For instance, derivatives of sulfonamides have shown promise in reducing inflammation in models of arthritis and other inflammatory diseases .
Anticancer Activity
Recent studies have explored the anticancer properties of this compound and related compounds. For example, research has indicated that certain sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These compounds may induce apoptosis through mechanisms involving the inhibition of specific enzymes or pathways critical for tumor growth .
Biological Research
Enzyme Inhibition
The compound has been studied as a potential enzyme inhibitor. Its structure allows it to interact with active sites on enzymes, thereby inhibiting their activity. This characteristic is particularly relevant in drug design, where targeting specific enzymes can lead to therapeutic benefits in diseases such as cancer and bacterial infections .
Mechanistic Studies
Mechanistic studies have shown that the interaction between this compound and molecular targets can lead to significant biological effects. For instance, the sulfonamide group can form hydrogen bonds with enzyme active sites, while the pyrimidine moiety may interact with nucleic acids, affecting DNA and RNA synthesis .
Industrial Applications
Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for creating more complex organic molecules. Its structural features enable chemists to modify it further to develop new compounds with desired properties .
Development of New Materials
The compound's unique chemical properties make it suitable for developing new materials with specific functionalities. Researchers are exploring its use in polymers and coatings that require antimicrobial or anti-inflammatory characteristics .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: Unique due to its specific substitution pattern.
2-Amino-4-hydroxy-6-methylpyrimidine: Similar pyrimidine structure but different functional groups.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Different core structure but similar functional groups.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring with a sulfonamide group, which imparts specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a pyrimidine derivative, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Sulfonamide : The reaction of an amine with a sulfonyl chloride.
- Pyrimidine Ring Construction : Utilizing β-keto esters and amidines to form the pyrimidine structure.
The molecular formula is with a molecular weight of approximately 264.34 g/mol. The synthesis process requires careful control of conditions to ensure high yield and purity, often monitored by NMR spectroscopy and mass spectrometry .
Antimicrobial Properties
Sulfonamides are primarily recognized for their antibacterial effects. Research indicates that this compound exhibits significant activity against various bacterial strains. Minimum inhibitory concentration (MIC) assays have shown varying degrees of potency, suggesting its potential as an antibacterial agent .
Anticonvulsant Activity
In silico studies have suggested that derivatives of this compound may possess anticonvulsant properties. Molecular docking studies indicated favorable interactions with target proteins associated with seizure activity, making it a candidate for further investigation in epilepsy treatments .
Case Studies
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of several sulfonamide derivatives, including this compound, found that it significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The results indicated an MIC value comparable to established antibiotics, suggesting its utility in treating bacterial infections .
Study 2: Anticonvulsant Evaluation
In a separate study focusing on anticonvulsant activity, researchers synthesized several derivatives based on the structure of this compound. The results showed that certain derivatives exhibited notable efficacy in reducing seizure duration in animal models, indicating that modifications to the base structure could enhance therapeutic effects .
Data Table: Biological Activities
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antibacterial | MIC Assays | Significant inhibition against various strains |
| Anticonvulsant | In Silico Docking | Favorable binding interactions with seizure-related proteins |
| In Vivo Seizure Models | Reduced seizure duration in tested compounds |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be fine-tuned to improve yield?
- The synthesis typically involves coupling a pyrimidinone core with a benzenesulfonamide group via an ethyl linker. Key steps include:
- Formation of the pyrimidinone ring using condensation reactions under reflux conditions (e.g., ethanol, 80°C) .
- Nucleophilic substitution to attach the ethyl linker, requiring catalysts like triethylamine and anhydrous solvents (e.g., DMF) to minimize side reactions .
- Final coupling with benzenesulfonamide derivatives using carbodiimide-based coupling agents (e.g., EDC·HCl) .
- Yield optimization strategies: Use of column chromatography (ethyl acetate/hexane gradients) for purification and monitoring by TLC/HPLC to track intermediate stability .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR):
- 1H NMR (CDCl3): Peaks at δ 1.39 (s, 6H, methyl groups), δ 4.59 (s, 2H, ethyl linker), and aromatic protons at δ 6.84–7.68 confirm connectivity .
- 13C NMR verifies carbonyl (C=O) and sulfonamide (SO2) moieties.
- High-Resolution Mass Spectrometry (HRMS): Compare calculated (e.g., 446.11967 [M+Na]+) and observed values to confirm molecular formula .
- X-ray crystallography (if crystalline): Resolves bond lengths/angles, as demonstrated for related pyrimidine sulfonamides .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for sulfonamide-based Schiff bases .
- Enzyme Inhibition: Test against acetylcholinesterase or kinases via colorimetric assays (e.g., Ellman’s method) .
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed to optimize target binding?
- Core Modifications:
- Replace the pyrimidinone’s methyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on receptor binding .
- Introduce electron-withdrawing groups (e.g., -CF3) on the benzene ring to enhance metabolic stability .
- Linker Flexibility: Compare ethyl vs. propyl linkers using molecular dynamics simulations to predict conformational adaptability .
- Benchmarking: Compare with analogs like N-(4-fluorophenyl)benzenesulfonamide derivatives to identify critical pharmacophores .
Q. What analytical strategies resolve contradictions in biological data (e.g., variable IC50 values)?
- Purity Assessment: Use HPLC-MS to detect impurities (e.g., residual starting materials or oxidation byproducts) that may skew results .
- Assay Standardization: Control variables such as solvent (DMSO concentration ≤0.1%), incubation time, and cell passage number .
- Orthogonal Assays: Validate enzyme inhibition via fluorescence-based and radiometric methods to rule out assay-specific artifacts .
Q. How can computational methods predict off-target interactions or toxicity?
- Molecular Docking: Screen against the PDB database (e.g., kinases, GPCRs) using AutoDock Vina to identify potential off-targets .
- ADMET Prediction: Tools like SwissADME estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability .
- Metabolite Identification: LC-MS/MS profiling of rat hepatocyte incubations to predict Phase I/II metabolites and toxicophores .
Q. What crystallographic techniques elucidate binding modes in protein complexes?
- Co-crystallization: Soak purified target proteins (e.g., carbonic anhydrase) with the compound at 10 mM concentration in Tris buffer (pH 7.4) .
- Data Collection: Use synchrotron radiation (λ = 1.0 Å) to resolve high-resolution structures (≤2.0 Å), analyzed via Coot and REFMAC .
Methodological Notes
- Synthesis Reproducibility: Document reaction parameters (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability .
- Data Interpretation: Cross-reference spectral data with databases (e.g., PubChem, IUCr) to confirm assignments .
- Ethical Compliance: Adhere to institutional guidelines for in vitro/in vivo testing, particularly for derivatives with therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
